molecular formula C6H10N2O B8020981 (3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one

(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one

Cat. No.: B8020981
M. Wt: 126.16 g/mol
InChI Key: OWUKCNLPZKSUSF-RFZPGFLSSA-N
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Description

(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrrolone family, which is known for its unique structural features and potential biological activities. The compound’s structure consists of a fused bicyclic system, which includes a pyrrole ring and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one typically involves cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under acidic or basic conditions. For instance, starting from a precursor containing a pyrrole and an amine group, cyclization can be induced by heating in the presence of a strong acid like hydrochloric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or high-pressure cyclization. These methods ensure higher yields and purity, which are essential for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds.

    Substitution: Substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine: Another nitrogen-containing heterocyclic compound with a similar fused ring system.

    Pyrrolopyridine: Contains a pyrrole ring fused with a pyridine ring, exhibiting different biological activities.

    Pyrrolopyrimidine: Features a pyrrole ring fused with a pyrimidine ring, known for its medicinal properties.

Uniqueness

(3aR,6aR)-rel-Hexahydropyrrolo[3,4-b]pyrrol-6(2H)-one is unique due to its specific stereochemistry and the presence of both pyrrole and pyrrolidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(3aR,6aR)-2,3,3a,4,5,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-4(3-8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKCNLPZKSUSF-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]2[C@H]1CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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